N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the benzoxazole ring, which is then coupled with a phenyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexylsulfamoyl]benzamide
- N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methylsulfamoyl]benzamide
- N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[ethylsulfamoyl]benzamide
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to the presence of both cyclohexyl and methyl groups in the sulfonamide moiety. This structural feature may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGNQJWWAGMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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